molecular formula C7H8FNO2S B1299901 4-Fluoro-2-methylbenzenesulfonamide CAS No. 489-17-8

4-Fluoro-2-methylbenzenesulfonamide

Cat. No.: B1299901
CAS No.: 489-17-8
M. Wt: 189.21 g/mol
InChI Key: NNYVGGHJPLSSRQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol.

Preparation Methods

4-Fluoro-2-methylbenzenesulfonamide can be synthesized through the fluorination of 2-methylbenzenesulfonamide The reaction typically requires a fluorinating agent such as elemental fluorine or a fluorine-containing compound, and the process is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

4-Fluoro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Scientific Research Applications

4-Fluoro-2-methylbenzenesulfonamide has several scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and is used in the development of new drugs.

    Material Science: The compound is used in the synthesis of functional materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Fluoro-2-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    2-Methylbenzenesulfonamide: Lacks the fluorine atom, which can affect its reactivity and properties.

    4-Chloro-2-methylbenzenesulfonamide: Contains a chlorine atom instead of a fluorine atom, leading to different chemical and physical properties.

    4-Bromo-2-methylbenzenesulfonamide: Contains a bromine atom instead of a fluorine atom, resulting in different reactivity and applications.

Properties

IUPAC Name

4-fluoro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYVGGHJPLSSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357559
Record name 4-Fluoro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489-17-8
Record name 4-Fluoro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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